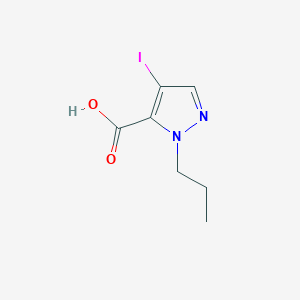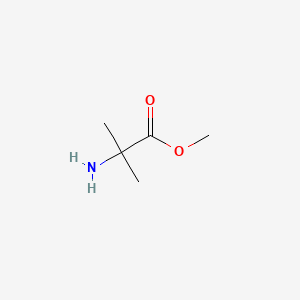
3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanenitrile is a chemical compound with the linear formula C12H13N3 . It has a molecular weight of 199.258 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanenitrile are not fully detailed in the available resources. It has a molecular weight of 199.258 . More specific properties like melting point, boiling point, solubility, etc., are not provided in the available resources.Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and Biological Activity : Benzimidazole derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. For instance, compounds incorporating the benzimidazole moiety showed promising antimicrobial activity against tested microorganisms and notable radical scavenging activity, highlighting the potential of benzimidazole derivatives in developing new antimicrobial and antioxidant agents (Sindhe et al., 2016).
Chemical Modifications and Effects : Modifications of the benzimidazole structure, such as the introduction of dimethyl groups, have been found to influence the compound's cytotoxicity and interaction with other molecules. For example, the introduction of dimethyl substituents on benzimidazolequinones significantly reduced their cytotoxicity towards human skin fibroblast cells, indicating the importance of structural modifications in dictating biological activity (Hehir et al., 2008).
Molecular Structure Analysis : The molecular structure of benzimidazole derivatives, such as the T-shaped configuration and rotational disorder around the imidazole N atoms, plays a crucial role in their chemical behavior and potential applications. These structural characteristics can influence the compound's interactions, crystalline properties, and functional utility in various chemical contexts (Geiger et al., 2014).
Applications Beyond Drug Use
Organic Magnetic Materials : Benzimidazole-based compounds have been studied for their role in organic magnetic materials, where the stability and properties of nitroxide radicals derived from benzimidazole are of interest. These materials have potential applications in developing new magnetic substances and understanding antiferromagnetic exchange mechanisms (Ferrer et al., 2001).
Green Synthesis Approaches : The synthesis of N-alkylated benzimidazole derivatives through environmentally friendly methods underscores the compound's versatility and the ongoing efforts to develop sustainable chemical synthesis processes. These approaches highlight the potential of benzimidazole derivatives in green chemistry and their application in creating bioactive compounds (Wen et al., 2016).
Mechanism of Action
properties
IUPAC Name |
3-(5,6-dimethylbenzimidazol-1-yl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-9-6-11-12(7-10(9)2)15(8-14-11)5-3-4-13/h6-8H,3,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXFHPGDTAZHOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-chloro-6-fluorobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2523727.png)
![N-[2-(2-Morpholin-4-ylethylamino)-2-oxoethyl]prop-2-enamide](/img/structure/B2523728.png)


![1-(1-Methyl-2,6-dioxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2523733.png)

![1-Cyclohexyl-3-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2523735.png)

![N-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide](/img/structure/B2523737.png)




![3-[(4-Aminophenyl)thio]-N-(5-methylisoxazol-3-yl)-propanamide](/img/structure/B2523749.png)